5-Chloro-2-(2-methylpropoxy)-3-nitropyridine
Description
5-Chloro-2-(2-methylpropoxy)-3-nitropyridine (CAS: 1881321-72-7) is a substituted pyridine derivative characterized by three key functional groups: a chloro substituent at position 5, a 2-methylpropoxy (isobutoxy) group at position 2, and a nitro group at position 3 . This compound is typically synthesized via nucleophilic substitution, where 2-methylpropoxy groups are introduced into the pyridine ring under reflux conditions with appropriate alkylating agents (e.g., 2-methylpropyl halides). Its purity is reported as ≥95% in commercial catalogs, with applications in pharmaceutical and agrochemical research as a versatile intermediate .
Properties
IUPAC Name |
5-chloro-2-(2-methylpropoxy)-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-6(2)5-15-9-8(12(13)14)3-7(10)4-11-9/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQVGIKTTOKZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240777 | |
| Record name | Pyridine, 5-chloro-2-(2-methylpropoxy)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881321-72-7 | |
| Record name | Pyridine, 5-chloro-2-(2-methylpropoxy)-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881321-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 5-chloro-2-(2-methylpropoxy)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-methylpropoxy)-3-nitropyridine typically involves multiple steps starting from readily available precursors. One common method involves the nitration of 2-chloro-5-nitropyridine, followed by the introduction of the 2-methylpropoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques ensures the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-methylpropoxy)-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-chloro-2-(2-methylpropoxy)-3-aminopyridine, while substitution of the chlorine atom can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Chloro-2-(2-methylpropoxy)-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-methylpropoxy)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and disrupt cellular processes is of significant interest.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physical Properties
The compound’s distinct substituents influence its physicochemical properties. Below is a comparison with analogs differing in substituent type or position:
Key Observations:
- Nitro group position (e.g., 3-nitro vs. 2-nitro) affects electronic distribution, altering reactivity in reduction or substitution reactions .
Nitration Efficiency
- The nitro group at position 3 in the target compound is introduced via nitration methods. Traditional nitration using dinitrogen pentoxide (N2O5) yields high conversion rates for pyridines but struggles with regioselectivity in substituted derivatives . Modern protocols (e.g., mixed acid systems) may offer better control over nitro placement .
- In contrast, 5-Chloro-3-methyl-2-nitropyridine (CAS: 1211532-85-2) is synthesized via direct nitration of chlorinated precursors, achieving 80–95% yields depending on substituent compatibility .
Alkoxy Group Introduction
- The 2-methylpropoxy group in the target compound is likely introduced via Williamson ether synthesis, reacting a chloropyridine precursor with 2-methylpropanol under basic conditions. Similar methods are used for 2-methoxy derivatives, though bulkier alkoxy groups require longer reaction times .
Reactivity and Functionalization Potential
- Nitro Reduction: The 3-nitro group in the target compound can be reduced to an amine, enabling further derivatization (e.g., amide coupling). This contrasts with 2-nitro isomers (e.g., 5-Chloro-3-methyl-2-nitropyridine), where nitro reduction may proceed with different kinetics due to electronic effects .
- Chloro Substitution: The chloro group at position 5 is amenable to Suzuki-Miyaura cross-coupling , similar to analogs like 2-Chloro-5-iodo-3-nitropyridine, where iodine acts as a superior leaving group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
